Ivacaftor hydrate
Overview
Description
VX-770 hydrate, also known as Ivacaftor hydrate, is an orally bioavailable potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It is primarily used in the treatment of cystic fibrosis, a genetic disorder that affects the lungs and other organs. VX-770 hydrate enhances the function of defective CFTR proteins, thereby improving chloride ion transport across cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VX-770 hydrate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the necessary pharmacophores. The final step involves the hydration of the compound to form VX-770 hydrate .
Industrial Production Methods
Industrial production of VX-770 hydrate follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
VX-770 hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly employed to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of VX-770 hydrate, which may have different pharmacological properties and potential therapeutic applications .
Scientific Research Applications
VX-770 hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of CFTR potentiators.
Biology: Employed in research to understand the molecular mechanisms of CFTR function and dysfunction.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating cystic fibrosis and other related disorders.
Industry: Applied in the development of new therapeutic agents targeting CFTR and other ion channels
Mechanism of Action
VX-770 hydrate exerts its effects by binding to the CFTR protein and increasing its open probability. This enhances chloride ion transport across cell membranes, thereby improving the hydration and clearance of mucus in the lungs. The compound interacts with specific sites on the CFTR protein, promoting its proper folding and function .
Comparison with Similar Compounds
Similar Compounds
VX-809 (Lumacaftor): Another CFTR corrector that works by improving the trafficking of CFTR to the cell surface.
VX-661 (Tezacaftor): Similar to VX-809, it enhances the stability and function of CFTR.
ABBV-2222 (Galicaftor): A newer CFTR corrector with higher efficacy compared to VX-770.
Uniqueness of VX-770 Hydrate
VX-770 hydrate is unique in its ability to potentiate CFTR function by promoting both ATP-dependent and ATP-independent gating. This dual mechanism of action distinguishes it from other CFTR modulators, making it a valuable therapeutic agent for cystic fibrosis .
Properties
IUPAC Name |
N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.H2O/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28;/h7-13,27H,1-6H3,(H,25,28)(H,26,29);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYELKYHBCRDZNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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